Ammonium chloride

Overview

Description

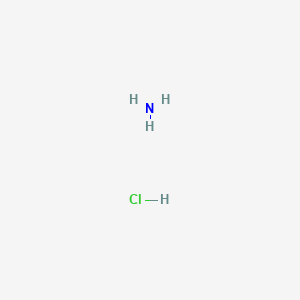

Ammonium chloride is an inorganic compound with the chemical formula NH₄Cl. It is a white crystalline salt that is highly soluble in water, forming a mildly acidic solution.

Scientific Research Applications

Ammonium chloride has a wide range of applications in scientific research:

-

Chemistry: : It is used as a reagent in laboratory experiments to create specific chemical reactions and to determine the characteristics of various compounds .

-

Biology: : this compound is used as a buffer in biological research and as a source of ammonia for chemical reactions. It is also used in ACK (Ammonium-Chloride-Potassium) lysis buffer solutions .

-

Medicine: : In medicine, this compound is used as an expectorant in cough syrups due to its irritative action on the bronchial mucosa, which facilitates the production of respiratory tract fluid .

-

Industry: : It is extensively employed in galvanizing, tinning, and soldering fluxes to remove oxide coatings from metals and improve the adhesion of solders . Additionally, it is used in fertilizers as a nitrogen source and in dry cells as an electrolyte .

Mechanism of Action

Ammonium chloride increases acidity by increasing the concentration of hydrogen ions. In the body, the ammonium ion (NH₄⁺) plays a crucial role in maintaining acid-base balance. The kidney uses ammonium in place of sodium to combine with fixed anions, maintaining acid-base balance, especially as a compensatory mechanism in metabolic acidosis. In the liver, this compound is converted into urea, liberating hydrogen and chloride ions into the extracellular fluid .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Ammonium chloride plays a role in biochemical reactions, particularly in maintaining acid-base balance . It increases acidity by increasing the amount of hydrogen ion concentrations . In the body, the ammonium ion (NH4+) is converted to urea in the liver, liberating hydrogen (H+) and chloride (Cl–) ions into the extracellular fluid .

Cellular Effects

This compound can have various effects on cells. It has been shown to inhibit autophagy in hepatocellular carcinoma cells . In addition, it can cause metabolic acidosis and increase renal excretion of calcium and magnesium .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to ammonia and hydrogen chloride in the body . This reaction can influence various biochemical processes. For example, it can affect enzyme activity and gene expression by altering the pH of the cellular environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study on the diffusion of this compound through an anion-exchange membrane showed that the concentration of ammonium decreased over time, following a consistent decreasing trend .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. High doses can produce symptoms such as dyspnea, muscle fasciculation, convulsions, and acute pulmonary oedema . In farm animals, doses of 300 to 500 mg/kg body weight orally can usually cause clinical signs of toxicosis .

Metabolic Pathways

This compound is involved in the urea cycle, a crucial metabolic pathway in the body . The ammonium ion is converted to urea in the liver, which is then excreted by the kidneys .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. A study on Arabidopsis thaliana showed that high-affinity transport proteins mediate the essential transport of ammonium across membranes .

Preparation Methods

Ammonium chloride can be prepared through several methods:

-

Direct Reaction: : this compound is produced by the direct reaction of ammonia (NH₃) with hydrogen chloride (HCl): [ \text{NH}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]

-

Solvay Process: : It is also formed as a by-product in the Solvay process for the production of sodium carbonate. In this process, carbon dioxide and ammonia are passed into a cold saturated solution of sodium chloride: [ \text{CO}_2 + 2 \text{NH}_3 + 2 \text{NaCl} + \text{H}_2\text{O} \rightarrow 2 \text{NH}_4\text{Cl} + \text{Na}_2\text{CO}_3 ]

-

Industrial Production: : Industrially, this compound is produced by reacting ammonia gas with hydrogen chloride gas or by combining ammonium sulfate and sodium chloride in a reaction that produces this compound and sodium sulfate .

Chemical Reactions Analysis

Ammonium chloride undergoes several types of chemical reactions:

-

Decomposition: : Upon heating, this compound decomposes into ammonia and hydrogen chloride: [ \text{NH}_4\text{Cl} \rightarrow \text{NH}_3 + \text{HCl} ]

-

Reaction with Bases: : It reacts with strong bases like sodium hydroxide to release ammonia gas: [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]

-

Reaction with Carbonates: : this compound reacts with alkali-metal carbonates at elevated temperatures, giving ammonia and alkali-metal chloride: [ 2 \text{NH}_4\text{Cl} + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} + 2 \text{NH}_3 ]

Comparison with Similar Compounds

Ammonium chloride can be compared with other ammonium salts such as ammonium fluoride, ammonium bromide, and ammonium iodide. These compounds share similar properties but differ in their specific applications and reactivity:

Ammonium Fluoride (NH₄F): Used in glass etching and as a preservative in wood.

Ammonium Bromide (NH₄Br): Used in photography and as a flame retardant.

Ammonium Iodide (NH₄I): Used in photographic chemicals and as an expectorant.

This compound is unique in its extensive use in fertilizers, dry cells, and metalworking fluxes, making it a versatile and widely used compound .

properties

| { "Design of the Synthesis Pathway": "The synthesis of ammonium chloride can be achieved through the reaction of ammonia gas with hydrochloric acid.", "Starting Materials": [ "Ammonia gas (NH3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "NH3 (g) + HCl (aq) → NH4Cl (s)" ] } | |

CAS RN |

12125-02-9 |

Molecular Formula |

ClH4N |

Molecular Weight |

53.49 g/mol |

IUPAC Name |

azanium;chloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 |

InChI Key |

NLXLAEXVIDQMFP-UHFFFAOYSA-N |

impurities |

Principal impurity is NaCl. |

SMILES |

[NH4+].[Cl-] |

Canonical SMILES |

[NH4+].[Cl-] |

boiling_point |

Sublimes (NIOSH, 2024) Sublimes 338 °C (sublimes) 520 °C sublimes |

Color/Form |

Colorless crystals or crystalline masses, or white, granular powder Colorless cubic crystals A white, fine or coarse, crystalline powder Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ |

density |

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink 1.519 g/cu cm 1.5 g/cm³ 1.53 |

melting_point |

662 °F (Sublimes) (NIOSH, 2024) 520.1 (triple point; decomposes) 662 °F (sublimes) 662 °F (Sublimes) |

Other CAS RN |

12125-02-9 54450-56-5 |

physical_description |

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses. Dry Powder; NKRA; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid Finely divided, odorless, white particulate dispersed in air; [NIOSH] ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. Finely divided, odorless, white particulate dispersed in air. |

Pictograms |

Irritant |

Related CAS |

54450-56-5 ((ammonium)HCl2)) 12125-02-9 (Parent) |

shelf_life |

Stable under recommended storage conditions. Concentrated solution of ammonium chloride may crystallize when exposed to low temperatures. May volatize and condense on cool surfaces. |

solubility |

37 % (NIOSH, 2024) Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water In water, 39.5 g/100 g water at 25 °C Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol 28.3% (wt/wt) in water at 25 °C Soluble in liquid ammonia For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 28.3 37% |

synonyms |

Ammonium Chloride; Amchlor; Ammoneric; Amoklor; Catalyst RD; Darammon; Darvan 20; Sal Ammoniac; Salammoniacus; Salmiac; Salmiacum |

vapor_pressure |

1 mmHg at 321 °F (NIOSH, 2024) 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid) Vapor pressure, kPa at 160 °C: 0.13 1 mmHg at 321 °F (321 °F): 1 mmHg |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: How does ammonium chloride impact bone health?

A1: this compound ingestion can lead to decreased bone density, fat-free weight, total ash weight, and calcium content in the bone, inducing osteoporosis-like changes. [, ] This effect is likely related to chronic metabolic acidosis caused by this compound, which promotes the mobilization of alkali from the bone. []

Q2: Can this compound affect liver health?

A2: Research suggests that high levels of ammonium sulfate, a related compound, can increase the incidence of condemned livers due to liver abscesses in cattle. While this compound did not show the same effect in this study, further research is needed to fully understand its impact on liver health. []

Q3: What is the role of this compound in regulating intracellular pH and hormone release?

A3: this compound can increase intracellular pH (pHi) by 0.1 units. [] This increase in pHi has been shown to enhance both basal and growth hormone-releasing factor (GRF)-stimulated cyclic AMP (cAMP) and growth hormone (GH) release from rat anterior pituitary cells. [] This suggests a potential role for this compound in regulating hormone secretion.

Q4: How does this compound interact with human gastric cells?

A4: this compound, similar to ammonia, can inhibit the proliferation of human gastric cancer cells (HGC-27) in a dose-dependent manner. [] This growth inhibition is associated with S-phase accumulation in the cell cycle, suggesting that this compound interferes with DNA synthesis. []

Q5: Can this compound impact urea and glucose production in the liver?

A5: Infusion of this compound into sheep increased hepatic ammonia fixation and urea formation. [] Additionally, this compound was found to stimulate hepatic glucose release, likely through glycogenolysis, as indicated by hypoinsulinemia and potential adrenaline secretion. []

Q6: How effective is this compound in removing ammonia from wastewater?

A7: Electrolytic treatment of this compound-rich wastewater from rare earth carbonate precipitation effectively reduced this compound concentration by over 90%, highlighting its potential for wastewater treatment. [] This process also enables the recovery of valuable materials like ammonia water and ammonium bicarbonate. []

Q7: How does this compound contribute to the corrosion of galvanized steel in animal buildings?

A8: High humidity and ammonia emissions in animal buildings can lead to the formation of this compound. [] Research shows that atmospheres containing this compound, especially at high humidity levels, can accelerate the atmospheric corrosion of hot-dip-galvanized steel and zinc alloy-coated steel. []

Q8: Can this compound be used in the extraction of copper from ore?

A9: this compound solution has shown potential as an effective leaching agent for copper extraction from copper oxide ore. [] The leaching rate of copper increases with higher solution temperature, this compound concentration, stirring speed, and smaller average particle size of the ore. []

Q9: What is the role of this compound in the preparation of biodegradable cationic surfactants?

A10: Glycidyltriethylthis compound, a key intermediate in synthesizing biodegradable cationic surfactants, can be produced using this compound. [] The reaction involves epichlorohydrin and trimethylamine, with optimal conditions achieved at 25°C for 3 hours in acetone as a solvent. []

Q10: How does this compound influence the properties of nickel-based electroplated diamond bits?

A11: Adding this compound to a nickel plating bath increases cathodic polarization, refining the nickel crystal structure and improving the performance of nickel-based electroplated diamond bits used in drilling applications. []

Q11: Can this compound be used to prepare monosilane?

A12: A method utilizing magnesium silicide and this compound as raw materials in an anhydrous ammonia solvent has been developed for producing monosilane, a crucial material in manufacturing high-purity silicon products. []

Q12: How do cationic surfactants with this compound headgroups affect the wettability of polytetrafluoroethylene (PTFE)?

A13: Cationic surfactants with this compound headgroups can significantly alter the wettability of PTFE. [] The contact angle of aqueous surfactant solutions on PTFE decreases with increasing surfactant concentration, with branched-chain surfactants demonstrating lower contact angles and greater adhensional tension at the PTFE-water interface. []

Q13: Can this compound be used to modify the properties of silicone pressure-sensitive adhesives?

A15: Organically modified montmorillonites (OMMT) prepared using this compound salts, such as dimethyloctadecyl[3-trimethoxysilyl)propyl]this compound, are used as fillers in silicone pressure-sensitive adhesives (Si-PSA). [] These OMMT fillers enhance the thermal resistance of Si-PSA while maintaining good adhesion, cohesion, and tack. []

Q14: Is this compound used in the recovery of metallic zinc from industrial waste?

A16: this compound acts as an effective flux in the pyrometallurgical recovery of metallic zinc from galvanizing dust, a significant waste product. [] The recovery efficiency depends on factors like temperature, treatment time, and flux concentration, with optimal zinc recovery reaching 85%. []

Q15: How does this compound affect the stability and properties of polymers?

A17: this compound influences the properties of polymers like poly(acrylamide-co-diallyl dimethyl this compound) hydrogels. The presence of this compound during synthesis can affect the gel's equilibrium swelling ratios, glass-transition temperatures, mechanical properties, and response to electric fields. []

Q16: What are the environmental concerns associated with this compound wastewater?

A18: this compound wastewater, often generated from industrial processes, poses significant environmental risks due to its high chemical oxygen demand (COD) and ammonia content. [] These pollutants can contaminate water bodies, leading to eutrophication and harm to aquatic life.

Q17: What are the challenges in treating this compound wastewater?

A19: Effectively removing ammonia and reducing COD in this compound wastewater requires advanced treatment technologies, as conventional methods are often insufficient. [] Research focuses on developing innovative and sustainable treatment options for this type of industrial wastewater.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)